molecular formula C11H17BrClNS B14379879 3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride CAS No. 88255-33-8

3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride

Cat. No.: B14379879
CAS No.: 88255-33-8
M. Wt: 310.68 g/mol
InChI Key: KCALLQVMVKCBFS-UHFFFAOYSA-M
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Description

3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride is an organic compound that belongs to the class of pyridinium salts This compound is characterized by the presence of a bromine atom, a pentylsulfanyl group, and a pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride typically involves the reaction of 3-bromopyridine with pentylthiol in the presence of a suitable base, followed by quaternization with methyl chloride. The reaction conditions may include:

    Solvent: Common solvents used include dichloromethane or acetonitrile.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The pentylsulfanyl group can be oxidized to sulfoxides or sulfones.

    Quaternization: The pyridinium ion can participate in further quaternization reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reaction Conditions: These reactions are typically carried out in polar solvents at moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridinium salts, while oxidation reactions produce sulfoxides or sulfones.

Scientific Research Applications

3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium salts.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pentylsulfanyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by disrupting protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-methylpyridinium chloride: Lacks the pentylsulfanyl group, making it less hydrophobic.

    1-[(Pentylsulfanyl)methyl]pyridin-1-ium chloride: Lacks the bromine atom, affecting its reactivity.

    3-Chloro-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride: Substitution of bromine with chlorine alters its chemical properties.

Uniqueness

3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride is unique due to the presence of both the bromine atom and the pentylsulfanyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

88255-33-8

Molecular Formula

C11H17BrClNS

Molecular Weight

310.68 g/mol

IUPAC Name

3-bromo-1-(pentylsulfanylmethyl)pyridin-1-ium;chloride

InChI

InChI=1S/C11H17BrNS.ClH/c1-2-3-4-8-14-10-13-7-5-6-11(12)9-13;/h5-7,9H,2-4,8,10H2,1H3;1H/q+1;/p-1

InChI Key

KCALLQVMVKCBFS-UHFFFAOYSA-M

Canonical SMILES

CCCCCSC[N+]1=CC=CC(=C1)Br.[Cl-]

Origin of Product

United States

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